molecular formula C26H29N3O3 B2419784 2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide CAS No. 920116-83-2

2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide

Cat. No. B2419784
M. Wt: 431.536
InChI Key: IGGMOHDYCDXUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.536. The purity is usually 95%.
BenchChem offers high-quality 2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Derivatives : This compound belongs to a class of molecules extensively explored for their synthetic routes and derivatives. For instance, research has shown various methodologies for synthesizing benzimidazole derivatives, which are closely related to the compound . These methods include reactions such as the Weidenhagen reaction, formylation, and acylation, providing pathways to introduce functional groups that can lead to the synthesis of complex molecules (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Catalysis and Polymerization : The compound's structural motifs, including the furyl and benzimidazole groups, find applications in catalysis and polymerization processes. For example, benzimidazole derivatives have been used as catalysts in the synthesis of polymers and other organic transformations, showcasing the versatility of these molecules in facilitating chemical reactions (Sun et al., 2010).

Biological Activity and Medicinal Chemistry

Antimicrobial Activity : Certain furyl and benzimidazole substituted compounds exhibit significant antibacterial and antifungal activities. Studies on novel furyl and benzimidazole substituted benzyl ethers highlight their potential in combating microbial infections, with specific derivatives showing potent activity against strains such as S. aureus and Methicillin-resistant S. aureus (MRSA) (Güven, Erdogan, Göker, & Yıldız, 2007).

Anticancer Agents : Research into β-carboline derivatives, which share structural similarities with the compound , has demonstrated promising anticancer activities. These studies suggest that the manipulation of the benzimidazole core can lead to the development of novel antitumor agents, highlighting the potential of these molecules in medicinal chemistry (Chen et al., 2015).

Material Science and Photophysical Applications

Fluorescent Properties : The synthesis of benzimidazole derivatives that contain furyl and aryl substituents has led to compounds with interesting photophysical properties. These molecules have been studied for their absorption and emission characteristics, which could be useful in the development of fluorescent probes and materials (Padalkar et al., 2011).

properties

IUPAC Name

N-[[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-18(2)20-12-11-19(3)16-24(20)32-15-7-13-29-22-9-5-4-8-21(22)28-25(29)17-27-26(30)23-10-6-14-31-23/h4-6,8-12,14,16,18H,7,13,15,17H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGMOHDYCDXUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.